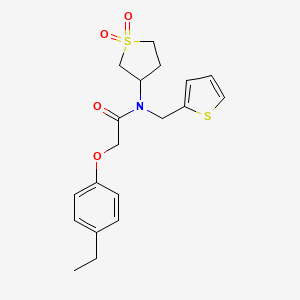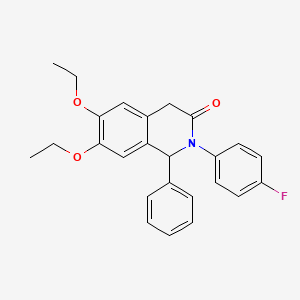![molecular formula C13H15N3O3S B11600351 2-[(2E)-2-(3-ethoxy-4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B11600351.png)
2-[(2E)-2-(3-ethoxy-4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-2-(3-ethoxy-4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethoxy and methoxy substituted benzylidene group, a hydrazinyl group, and a thiazol-4(5H)-one core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(3-ethoxy-4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one typically involves the condensation of 3-ethoxy-4-methoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2E)-2-(3-ethoxy-4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzylidene derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-[(2E)-2-(3-ethoxy-4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-[(2E)-2-(3-ethoxy-4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2E)-2-(3-methoxy-4-methylbenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one
- 2-[(2E)-2-(3-ethoxy-4-methylbenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one
- 2-[(2E)-2-(3-ethoxy-4-methoxyphenyl)hydrazinyl]-1,3-thiazol-4(5H)-one
Uniqueness
2-[(2E)-2-(3-ethoxy-4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one is unique due to its specific substitution pattern on the benzylidene group, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups may enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H15N3O3S |
|---|---|
Poids moléculaire |
293.34 g/mol |
Nom IUPAC |
(2Z)-2-[(E)-(3-ethoxy-4-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H15N3O3S/c1-3-19-11-6-9(4-5-10(11)18-2)7-14-16-13-15-12(17)8-20-13/h4-7H,3,8H2,1-2H3,(H,15,16,17)/b14-7+ |
Clé InChI |
XUVLRFVJDJZBIT-VGOFMYFVSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/N=C\2/NC(=O)CS2)OC |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NN=C2NC(=O)CS2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11600282.png)

![(4Z)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B11600299.png)
![ethyl (3aS,4R,9bR)-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11600306.png)
![(5Z)-2-(3-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600315.png)
![methyl 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11600322.png)
![{1-[(4-Chlorophenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone](/img/structure/B11600323.png)
![3-chloro-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11600324.png)
![5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11600329.png)
![butyl 4-(5-{(E)-[(3-cyano-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridin-2-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B11600332.png)


![2-(4-Chlorophenoxy)-1-[4-(3-methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B11600344.png)
![1-[(3-methylbutyl)sulfanyl]-4-(3-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11600348.png)
